

An In-Depth Technical Guide to 6-(Dimethylamino)pyridine-3-boronic Acid

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Compound of Interest

Compound Name: 6-(Dimethylamino)pyridine-3-boronic acid

Cat. No.: B1362075

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Abstract

6-(Dimethylamino)pyridine-3-boronic acid (CAS 579525-46-5) has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and structural properties make it an invaluable reagent for introducing the 6-(dimethylamino)pyridinyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core applications in palladium-catalyzed cross-coupling, detailed experimental protocols, and essential safety and handling information. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory.

Introduction: The Strategic Value of a Functionalized Pyridine

Nitrogen-containing heterocycles are privileged pharmacophores, forming the core of numerous natural products and blockbuster drugs.^{[1][2]} Among these, the pyridine scaffold is of paramount importance. **6-(Dimethylamino)pyridine-3-boronic acid** serves as a specialized and highly useful reagent that combines the features of a pyridine ring with the synthetic versatility of a boronic acid.

The strategic importance of this molecule lies in two key features:

- The Pyridine Core: An electron-deficient aromatic system that frequently engages in critical hydrogen bonding and π -stacking interactions within biological targets like enzyme active sites.[1]
- The 6-Dimethylamino Group: An electron-donating group (EDG) that modulates the electronic character of the pyridine ring. This substituent can influence the reactivity of the boronic acid in coupling reactions and alter the physicochemical properties (e.g., solubility, basicity) of the final compound, which is crucial for drug development.[3]
- The 3-Boronic Acid Functionality: This group is the reactive handle for one of the most powerful C-C bond-forming reactions in modern chemistry: the Suzuki-Miyaura cross-coupling reaction.[4][5][6]

This guide focuses on providing the technical foundation necessary to leverage this reagent's full potential.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation.

The essential chemical and physical data for **6-(Dimethylamino)pyridine-3-boronic acid** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	579525-46-5	[7]
Molecular Formula	C ₇ H ₁₁ BN ₂ O ₂	[7]
Molecular Weight	165.99 g/mol	[7]
IUPAC Name	[6-(dimethylamino)-3-pyridinyl]boronic acid	[7]
Appearance	Solid (typically off-white to yellow or brown powder)	[8]
Purity	Commonly available at ≥95%	
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[9]

As with all boronic acids, appropriate safety measures are mandatory. This compound presents several hazards that require careful management in a laboratory setting.

- Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[\[7\]](#)[\[10\]](#)
- Precautionary Measures:
 - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Engineering Controls: Always handle this reagent in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[\[11\]](#)

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C is recommended) to prevent degradation.^[9] Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **6-(dimethylamino)pyridine-3-boronic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[3][4][5]} This reaction forges a new carbon-carbon bond between the pyridine ring of the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate, providing access to a vast array of complex biaryl structures.^[6]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.^{[5][6]} The role of the base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.^[13]

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

- Causality Behind the Steps:
 - Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X). This is often the rate-limiting step. The reactivity order is typically I > OTf > Br >> Cl.^[6]
 - Transmetalation: The organic group from the activated boronate complex (Ar') replaces the halide (X) on the palladium center. The electron-donating dimethylamino group on the pyridine ring can increase electron density, potentially accelerating this step.^[3]
 - Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

This protocol provides a robust, self-validating starting point for the Suzuki-Miyaura coupling of **6-(dimethylamino)pyridine-3-boronic acid** with a generic aryl bromide.

Objective: To synthesize 2-(4-methoxyphenyl)-6-(dimethylamino)pyridine.

Reaction Scheme:



Component	Role	M.W.	Amount	Moles (mmol)	Equiv.
4-Bromoanisole	Electrophile	187.04	187 mg	1.0	1.0
6-(Me ₂ N)Py-3-B(OH) ₂	Nucleophile	165.99	249 mg	1.5	1.5
Pd(PPh ₃) ₄	Catalyst	1155.56	35 mg	0.03	0.03
K ₂ CO ₃ (anhydrous)	Base	138.21	415 mg	3.0	3.0
1,4-Dioxane	Solvent	-	8 mL	-	-
Water (degassed)	Co-Solvent	-	2 mL	-	-

I. Reagents & Equipment

- Standard glassware (Schlenk flask or reaction vial with stir bar)
- Nitrogen or Argon line for inert atmosphere
- Heating mantle with temperature control and stirrer
- Required reagents as per the table
- Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
- Silica gel for column chromatography

II. Step-by-Step Procedure

- Vessel Preparation: To a 25 mL Schlenk flask, add 4-bromoanisole (1.0 eq), **6-(dimethylamino)pyridine-3-boronic acid** (1.5 eq), potassium carbonate (3.0 eq), and the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (3 mol%).
 - Expert Insight: Using a slight excess (1.2-1.5 eq) of the boronic acid is common practice to drive the reaction to completion and compensate for potential protodeboronation or boroxine formation.
- Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
 - Expert Insight: A mixed solvent system like dioxane/water or DME/water is often optimal. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to prevent oxidation of the catalyst.
- Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
- Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. Check for the consumption of the limiting reagent (4-bromoanisole).

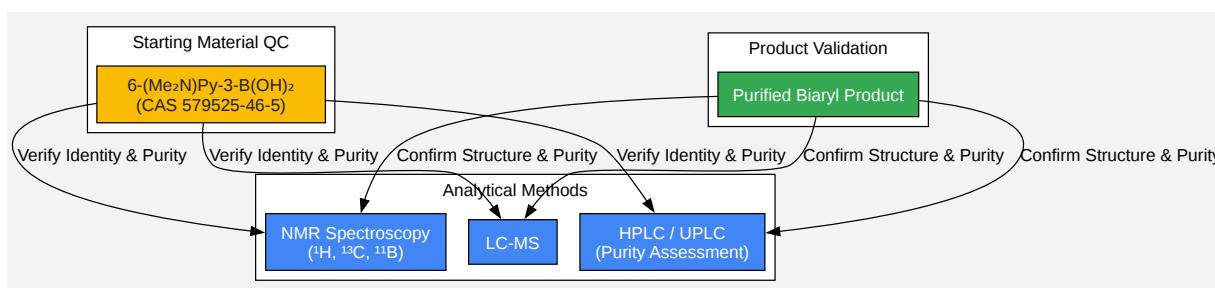
III. Workup & Purification

- Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
- Washing: Combine the organic layers and wash with brine (1x 20 mL).

- Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure biaryl product.

Analytical & Quality Control

Ensuring the identity and purity of both the starting material and the final product is a cornerstone of scientific integrity.



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